(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine, also known as N-[(2,5-dimethylphenyl)methyl]butan-2-amine, is an organic compound classified as a secondary amine. It features a butan-2-yl group attached to a [(2,5-dimethylphenyl)methyl]amine moiety. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications in drug development and synthesis of complex organic molecules.
The compound can be sourced from chemical suppliers and databases such as BenchChem and PubChem. It is classified under the category of amines, specifically secondary amines, which are characterized by the presence of two organic substituents attached to the nitrogen atom. The molecular formula for this compound is , with a molecular weight of 191.31 g/mol.
The synthesis of (Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine can be achieved through several methods, with alkylation being a prominent route. A common approach involves the following steps:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors and optimized conditions can lead to large-scale production with high purity levels.
The molecular structure of (Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine can be represented by its canonical SMILES notation: CCC(C)NCC1=CC(=CC(=C1)C)C. The structural details are summarized below:
| Property | Data |
|---|---|
| Molecular Formula | C13H21N |
| Molecular Weight | 191.31 g/mol |
| IUPAC Name | N-[(2,5-dimethylphenyl)methyl]butan-2-amine |
| InChI | InChI=1S/C13H21N/c1-5-12(4)14-9-13-7-10(2)6-11(3)8-13/h6-8,12,14H,5,9H2,1-4H3 |
| InChI Key | DQNUILFOWGCDER-UHFFFAOYSA-N |
(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine can participate in several chemical reactions:
The mechanism of action for (Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine varies based on its application. In biochemical assays, it may act as a ligand that interacts with specific molecular targets like enzymes or receptors, modulating their activity. In pharmacological contexts, it could influence cellular pathways to produce therapeutic effects.
The physical properties of (Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine include:
Key chemical properties include:
The compound's stability and reactivity are influenced by its functional groups (amine and aromatic ring), making it suitable for various synthetic applications.
(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine has multiple applications across different scientific domains:
This comprehensive analysis highlights the significance of (Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine in various scientific fields and its potential for future research and application development.
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2